molecular formula C16H18FN3O B6457110 [2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol CAS No. 2549000-63-5

[2-(7-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No. B6457110
CAS RN: 2549000-63-5
M. Wt: 287.33 g/mol
InChI Key: ZSDAJQXWWBIUNI-UHFFFAOYSA-N
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Description

The compound appears to contain a fluoroquinazolin-4-yl group . Fluoroquinazolines are a type of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of fluoroquinazolines includes a fluorine atom attached to the quinazoline ring . This fluorine atom can significantly alter the chemical properties of the compound, including its reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Fluoroquinazolines, for example, are solid at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific information on the compound or its intended use, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . Without more information, it’s difficult to provide a detailed safety profile.

Future Directions

The future directions for research on a compound depend on its potential applications. For fluoroquinazolines, potential areas of interest could include their use in medicinal chemistry due to their unique properties .

properties

IUPAC Name

[2-(7-fluoroquinazolin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-12-3-4-13-14(6-12)18-10-19-15(13)20-7-11-2-1-5-16(11,8-20)9-21/h3-4,6,10-11,21H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAJQXWWBIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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